molecular formula C16H23ClN2O B3745533 1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine

Cat. No. B3745533
M. Wt: 294.82 g/mol
InChI Key: XGMCTVQTVGWACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(2,2-dimethylpropanoyl)piperazine, commonly known as CDMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the piperazine family and has a unique chemical structure that makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of CDMPP involves its binding to the 5-HT1A receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, which can have effects on mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that CDMPP can have effects on neurotransmitter release and neuronal activity, leading to changes in mood, anxiety, and stress. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CDMPP in lab experiments is its unique chemical structure, which allows for specific targeting of the 5-HT1A receptor. However, one limitation is that CDMPP may have off-target effects, which could complicate data interpretation.

Future Directions

There are many potential future directions for the study of CDMPP. One area of interest is the development of more selective compounds that target the 5-HT1A receptor. Another area of interest is the exploration of CDMPP's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of CDMPP and its effects on neurotransmitter release and neuronal activity.

Scientific Research Applications

CDMPP has been studied for its potential use as a tool compound in scientific research. It has been shown to have activity at the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. CDMPP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-12-5-6-13(17)11-14(12)18-7-9-19(10-8-18)15(20)16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMCTVQTVGWACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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